Evidence Dimension 1 – Regioisomeric Lipophilicity & Developability Profile: 1,3,4‑ vs. 1,2,4‑Oxadiazole Matched Pairs
A systematic matched‑pair analysis across the AstraZeneca corporate collection demonstrated that 1,3,4‑oxadiazole isomers consistently exhibit an order‑of‑magnitude lower log D (lipophilicity) compared to their 1,2,4‑oxadiazole counterparts. This ~1 log unit reduction is accompanied by superior metabolic stability in human liver microsomes, diminished hERG channel inhibition, and elevated aqueous solubility [REFS‑1]. These properties directly favour the 1,3,4‑regioisomer for lead‑optimisation programmes where controlling lipophilicity is critical for ADMET outcomes.
| Evidence Dimension | Lipophilicity (log D) and associated developability parameters |
|---|---|
| Target Compound Data | 1,3,4‑Oxadiazole regioisomer: ~1 log unit lower log D vs. matched 1,2,4‑oxadiazole; improved metabolic stability, reduced hERG binding, higher aqueous solubility [REFS‑1]. |
| Comparator Or Baseline | Matched 1,2,4‑oxadiazole regioisomer pairs from the AstraZeneca compound collection [REFS‑1]. |
| Quantified Difference | ~10‑fold (one order of magnitude) reduction in log D; directionally consistent superiority in metabolic stability, hERG inhibition, and aqueous solubility across virtually all matched pairs. |
| Conditions | Matched‑pair analysis of 1,2,4‑ and 1,3,4‑oxadiazole regioisomers from the AstraZeneca corporate compound collection; log D measured by chromatographic hydrophobicity index; metabolic stability assessed in human liver microsomes; hERG inhibition via radioligand binding; aqueous solubility by turbidimetric assay [REFS‑1]. |
Why This Matters
Selecting the 1,3,4‑oxadiazole core over the 1,2,4‑isomer provides a quantifiable, literature‑validated developability advantage—lower lipophilicity, superior metabolic stability, and reduced cardiac safety liability—directly impacting lead progression probability in drug discovery.
- [1] Boström, J.; Hogner, A.; Llinàs, A.; Wellner, E.; Plowright, A. T. Oxadiazoles in Medicinal Chemistry. J. Med. Chem. 2012, 55 (5), 1817–1830. View Source
